molecular formula C8H12ClNS B3267174 4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl CAS No. 444559-49-3

4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl

Cat. No. B3267174
CAS RN: 444559-49-3
M. Wt: 189.71 g/mol
InChI Key: NSOFHCSFGWSTIZ-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl” is an active pharmaceutical intermediate . It has been used in the synthesis of a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes . It has also been used in the synthesis of various derivatives for biological evaluation as PDK1 and LDHA inhibitors, as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .


Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl” involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This reaction yields a potentially tridentate Schiff base (HSAT), which then forms a series of copper (II) complexes . Another reaction involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2, which gives the hydrazone derivative .


Molecular Structure Analysis

The molecular formula of “4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl” is C8H10S . The InChI Key is CBKDCOKSXCTDAA-UHFFFAOYSA-N . The SMILES representation is C1CCC2=C(C1)SC=C2 .


Chemical Reactions Analysis

The chemical reactions involving “4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl” include its use as an intermediate in the synthesis of various derivatives. These derivatives have been evaluated for their biological activity, including their potential as PDK1 and LDHA inhibitors, as well as their antibacterial, antioxidant, and cytotoxic properties .


Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl” is a clear colorless liquid . Its assay (GC) is ≥96.0% . The refractive index is 1.5560-1.5610 @ 20°C .

Safety and Hazards

“4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl” is air sensitive . It should be stored at room temperature and the container should be kept tightly closed in a dry and well-ventilated place .

Future Directions

The future directions for “4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl” and its derivatives could involve further optimization to develop new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines . Additionally, further studies could be conducted to better understand the mechanism of action of these compounds .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h3-4,7H,1-2,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOFHCSFGWSTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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